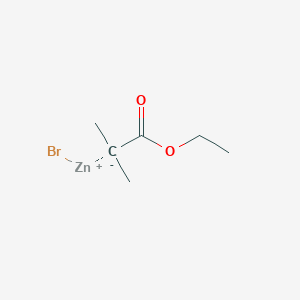
Dibenzyloxyphosphoryl acetic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenzyloxyphosphoryl acetic acid ethyl ester, also known as DBPAE, is a synthetic compound that has become increasingly popular in scientific research due to its unique properties and potential applications. DBPAE is a versatile compound that can be used for various purposes, including as a catalyst, a reagent, and a ligand in chemical synthesis. This compound has also been found to possess a variety of biochemical and physiological effects that make it a valuable tool for research.
Scientific Research Applications
Dibenzyloxyphosphoryl acetic acid ethyl ester has a variety of potential applications in scientific research. It can be used as a catalyst in organic synthesis reactions, as a reagent in the synthesis of complex molecules, and as a ligand in the synthesis of organometallic compounds. In addition, this compound has been found to possess a variety of biochemical and physiological effects that make it a valuable tool for research.
Mechanism of Action
The mechanism of action of Dibenzyloxyphosphoryl acetic acid ethyl ester is not yet fully understood. However, it is believed that the compound binds to certain proteins and enzymes in the body, altering their activity and resulting in various biochemical and physiological effects. It is also believed that this compound can act as a pro-drug, which means that it is converted into an active form in the body that can then interact with various proteins and enzymes.
Biochemical and Physiological Effects
This compound has been found to possess a variety of biochemical and physiological effects. These effects include increased enzyme activity, increased cell membrane permeability, increased cell growth and differentiation, and increased antioxidant activity. In addition, this compound has been found to possess anti-inflammatory and anti-cancer properties.
Advantages and Limitations for Lab Experiments
The use of Dibenzyloxyphosphoryl acetic acid ethyl ester in lab experiments has several advantages. It is a relatively inexpensive compound that is easy to synthesize and can be stored for extended periods of time without degrading. Additionally, it is a versatile compound that can be used in a variety of lab experiments. However, there are also some limitations to using this compound in lab experiments. The compound has a relatively short half-life and can be toxic at high concentrations. In addition, it can be difficult to control the concentration of this compound in a lab experiment.
Future Directions
There are a variety of potential future directions for the use of Dibenzyloxyphosphoryl acetic acid ethyl ester in scientific research. These include further research into the biochemical and physiological effects of the compound, as well as its potential applications in drug development and disease treatment. Additionally, further research into the mechanism of action of this compound could lead to a better understanding of the compound and its potential uses. Finally, further research into the synthesis of this compound could lead to improved methods for producing the compound.
Synthesis Methods
Dibenzyloxyphosphoryl acetic acid ethyl ester can be synthesized through a variety of methods, including reaction of ethyl acetate with dibenzyloxyphosphoryl chloride in the presence of a base such as sodium carbonate. This reaction produces the desired compound in a single step. Alternatively, this compound can also be synthesized by reacting ethyl acetate with dibenzyloxyphosphoryl chloride in the presence of a strong acid such as hydrochloric acid. This reaction also produces the desired compound in a single step.
properties
IUPAC Name |
ethyl 2-bis(phenylmethoxy)phosphorylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21O5P/c1-2-21-18(19)15-24(20,22-13-16-9-5-3-6-10-16)23-14-17-11-7-4-8-12-17/h3-12H,2,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWNNCLKXMXEVOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CP(=O)(OCC1=CC=CC=C1)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21O5P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzo[b]thiophen-3-ylmagnesium bromide, 0.50 M in THF](/img/structure/B6307881.png)





![1-Oxaspiro[3.3]heptan-3-one](/img/structure/B6307927.png)
![1-[(1-Bromo-2-fluorophenyl)methyl]pyrrolidine](/img/structure/B6307933.png)


![t-Butyl N-[(6R)-1,4-oxazepan-6-yl]carbamate](/img/structure/B6307960.png)
![t-Butyl N-[(6S)-1,4-oxazepan-6-yl]carbamate](/img/structure/B6307963.png)